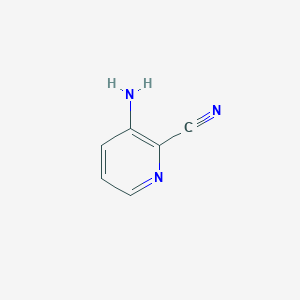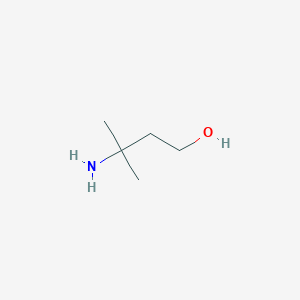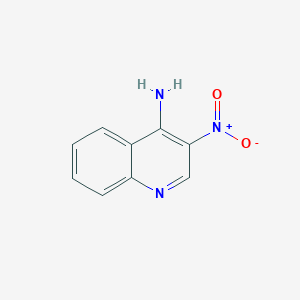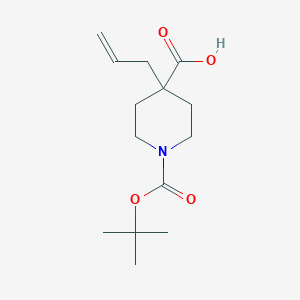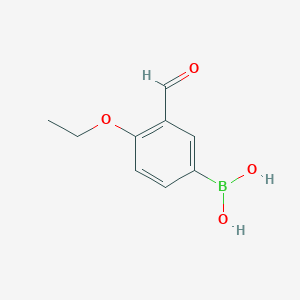
(4-Ethoxy-3-formylphenyl)boronic acid
Descripción general
Descripción
“(4-Ethoxy-3-formylphenyl)boronic acid” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99200 .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-3-formylphenyl)boronic acid” is represented by the formula C9H11BO4 . The exact mass of the molecule is 194.07500 .Physical And Chemical Properties Analysis
“(4-Ethoxy-3-formylphenyl)boronic acid” has a density of 1.218g/cm3 . It has a boiling point of 399.962ºC at 760 mmHg . The melting point ranges from 175-189ºC . The flash point is 195.69ºC .Aplicaciones Científicas De Investigación
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
-
Peptide-Boronic Acids Synthesis
- Field : Medicinal Chemistry
- Application Summary : Peptide-boronic acids (PBAs) are used as protease inhibitors and as covalent ligands in structural biology . They have significant potential in various scientific disciplines, such as medicinal chemistry, structural biology, and materials science .
- Methods of Application : The synthesis of PBAs involves the construction of the a-aminoboronate partial structure and deprotection of boronate esters .
- Results : The described method comprises great potential to be implemented in automated combinatorial approaches by markedly facilitating the access to a variety of PBAs .
-
Sensing Applications
- Field : Analytical Chemistry
- Application Summary : Boronic acids have been used in the development of sensors, particularly for the detection of catechol and its amino-derivatives .
- Methods of Application : This involves the use of a fluorescent sensor combining boronic acid and pyrene .
- Results : The sensor was successfully used for the detection of catechol and its amino-derivatives .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The process involves the use of different classes of boron reagents, with properties that have been tailored for application under specific SM coupling conditions .
- Results : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
-
Fluoroalkylation of Arylboronic Acids
- Field : Organic Chemistry
- Application Summary : Arylboronic acids can undergo copper-mediated ligandless aerobic fluoroalkylation with fluoroalkyl iodides .
- Methods of Application : This process involves the reaction of arylboronic acids with fluoroalkyl iodides in the presence of a copper catalyst .
- Results : The reaction results in the formation of fluoroalkylated aryl compounds .
-
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field : Materials Science
- Application Summary : Boronic acids have been used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application : This involves palladium-catalyzed cross-couplings .
- Results : The resulting compounds have potential applications in the field of materials science .
-
Palladium-Catalyzed Arylation Suzuki-Miyaura Cross-Coupling in Water
- Field : Organic Chemistry
- Application Summary : This is a method for the synthesis of biaryls through the reaction of aryl halides and arylboronic acids .
- Methods of Application : The reaction is performed in water, using a palladium catalyst .
- Results : The method allows for the efficient synthesis of biaryls, which are important structures in pharmaceuticals and materials science .
-
Copper-Mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides
- Field : Organic Chemistry
- Application Summary : This is a method for the synthesis of fluoroalkylated aryl compounds .
- Methods of Application : The reaction involves the use of arylboronic acids and fluoroalkyl iodides, in the presence of a copper catalyst .
- Results : The method allows for the efficient synthesis of fluoroalkylated aryl compounds, which have potential applications in medicinal chemistry .
-
Synthesis of o-Phenylphenols as Potent Leukotriene B4 Receptor Agonists
- Field : Medicinal Chemistry
- Application Summary : Boronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application : This involves palladium-catalyzed cross-couplings .
- Results : The resulting compounds have potential applications in the field of medicinal chemistry .
Safety And Hazards
“(4-Ethoxy-3-formylphenyl)boronic acid” is classified as dangerous, with a GHS05 symbol . It has hazard statements H314 . The precautionary statements include P280, P305 + P351 + P338, and P310 . Personal protective equipment such as eyeshields, faceshields, full-face particle respirator type N100 (US), gloves, respirator cartridge type N100 (US), type P1 (EN143) respirator filter, and type P3 (EN 143) respirator cartridges are recommended .
Propiedades
IUPAC Name |
(4-ethoxy-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRRAKCLFURNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584876 | |
| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3-formylphenyl)boronic acid | |
CAS RN |
480424-63-3 | |
| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-3-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



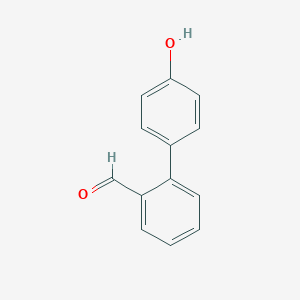
![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)
![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)
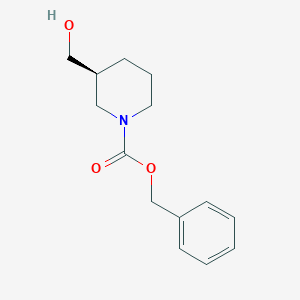
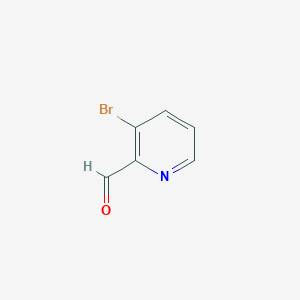
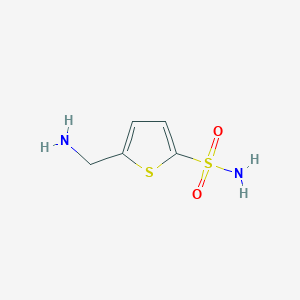
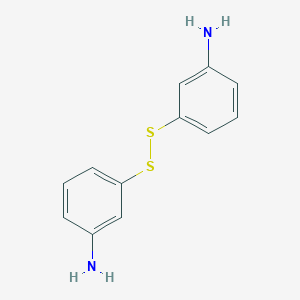
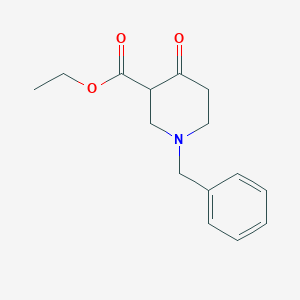
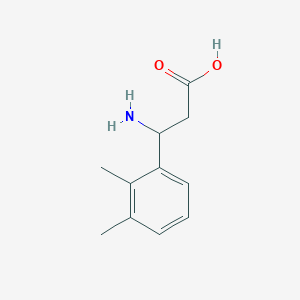
![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)
